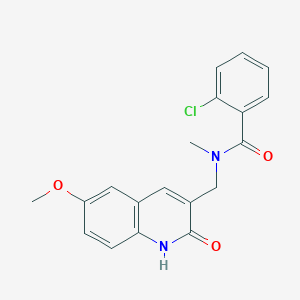
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide, also known as CQMA, is a chemical compound that has been widely studied for its potential use in scientific research. CQMA belongs to the class of quinoline derivatives and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is not fully understood. However, it has been proposed that 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide exerts its cytotoxic and antimalarial effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has also been found to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has also been found to exhibit antimalarial activity by inhibiting the growth and replication of the malaria parasite. In addition, 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit anti-inflammatory and antioxidant activities.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its high potency and specificity. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit potent cytotoxic and antimalarial activities at low concentrations. This makes it an ideal compound for use in drug development studies. However, one of the major limitations of using 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in lab experiments is its potential toxicity. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit cytotoxic effects on normal cells at high concentrations.
Future Directions
There are several future directions for the study of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. One of the major areas of research is the development of new drugs for the treatment of cancer and malaria. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been proposed as a potential lead compound for the development of new anticancer and antimalarial drugs. Another area of research is the study of the mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. Further studies are needed to fully understand the molecular mechanisms underlying the cytotoxic and antimalarial activities of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. Finally, the potential use of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide in other areas of research such as anti-inflammatory and antioxidant therapy should be explored.
Conclusion:
In conclusion, 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide is a chemical compound that has been widely studied for its potential use in scientific research. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit potent cytotoxic and antimalarial activities and has been proposed as a potential lead compound for the development of new drugs for the treatment of cancer and malaria. Further studies are needed to fully understand the mechanism of action of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide and its potential use in other areas of research.
Synthesis Methods
The synthesis of 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide involves the reaction of 2-chlorobenzoyl chloride with N-methyl-2-hydroxy-6-methoxyquinoline-3-carboxamide in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide. This synthesis method has been reported in various scientific journals and has been found to be efficient and reproducible.
Scientific Research Applications
2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been studied for its potential use in various scientific research applications. One of the major areas of research is the development of new drugs for the treatment of cancer. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has been found to exhibit cytotoxic activity against various cancer cell lines and has been proposed as a potential lead compound for the development of new anticancer drugs. 2-chloro-N-((2-hydroxy-6-methoxyquinolin-3-yl)methyl)-N-methylbenzamide has also been studied for its potential use as an antimalarial drug. It has been found to exhibit potent antimalarial activity against Plasmodium falciparum, the parasite responsible for causing malaria.
properties
IUPAC Name |
2-chloro-N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-22(19(24)15-5-3-4-6-16(15)20)11-13-9-12-10-14(25-2)7-8-17(12)21-18(13)23/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUXOCGBEKBWOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=CC(=C2)OC)NC1=O)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(6-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-methylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


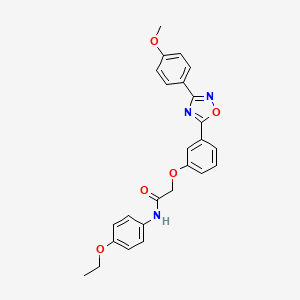
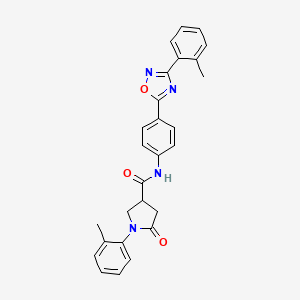
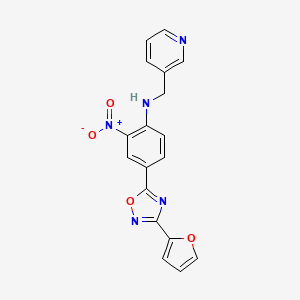
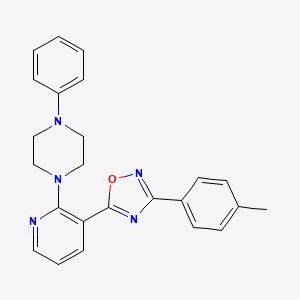
![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)


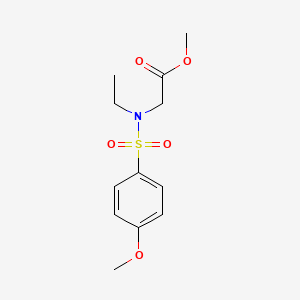
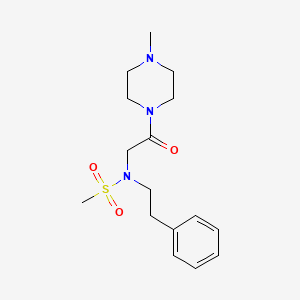
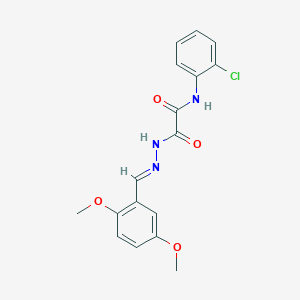


![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694119.png)